N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
“N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It contains a benzodioxine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom). The “2-chloroacetyl” part of the name suggests the presence of a chloroacetyl group, which is a type of acyl group that contains a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxine ring, an amide group, and a chloroacetyl group. The benzodioxine ring is a type of heterocyclic compound, which means it’s a cyclic compound that contains atoms of at least two different elements. The amide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and a nitrogen atom .Chemical Reactions Analysis
The compound, due to the presence of the amide group and the chloroacetyl group, might undergo various chemical reactions. For instance, amides can participate in reactions such as hydrolysis, while chloroacetyl groups can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Organochlorine compounds, like this one, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They also have higher boiling and melting points compared to related hydrocarbons .Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the biological activity of structurally similar compounds. For example, cyanoacetohydrazides have been used in the synthesis of a variety of heterocyclic compounds of biological interest .
Properties
IUPAC Name |
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-10(14)13-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDIJIZNMXRADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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